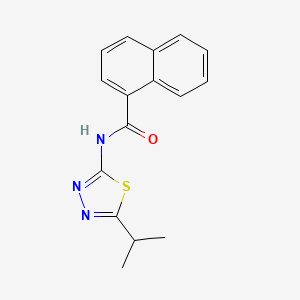

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-naphthamide” is a chemical compound. Its structure is likely to contain a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The isopropyl group is likely attached to one of the nitrogen atoms in the thiadiazole ring .

Scientific Research Applications

Synthetic Pathways and Structural Analogues Research has explored the synthesis and properties of structural analogues to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-naphthamide, focusing on their potential applications in medicinal chemistry. For instance, the study of heterocyclic analogues of beta-adrenergic blocking agents revealed the synthesis of thiazole, isothiazole, and thiadiazole derivatives, showcasing their beta-adrenergic blocking properties and potential in lowering arterial pressure (Baldwin et al., 1980).

Material Science and Polymer Chemistry The development of thiadiazole derivatives has been significant in material science, particularly in dyeing performance and semiconducting polymers. Research into thiadiazole derivatives for dyeing nylon fabric (Malik et al., 2018) and the synthesis of semiconducting polymers with thiadiazole units for improved film crystallinity and charge carrier mobility (Zhao et al., 2016) highlight the compound's versatility.

Pharmaceutical Research and Antimicrobial Activity In the realm of pharmaceutical research, thiadiazole derivatives, similar to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-naphthamide, have demonstrated antimycotic potential and minimal toxicity against normal human cells. This underscores their potential in synergizing with antifungal activities (Dróżdż et al., 2022).

Electrochemical and Corrosion Inhibition Studies Quinoxaline derivatives, including thiadiazole structures, have been studied for their corrosion inhibition capabilities for mild steel in acidic medium. This research indicates the potential application of thiadiazole derivatives in protecting metals from corrosion, demonstrating their importance beyond biomedical applications (Saraswat & Yadav, 2020).

Catalysis and Chemical Transformations The catalytic properties of thiadiazole derivatives have also been a subject of investigation, particularly in the hydration of organonitriles to organoamides. Studies demonstrate how structural features of thiadiazole derivatives can influence catalytic activity, providing insights into designing more efficient catalysts for chemical transformations (Daw et al., 2012).

properties

IUPAC Name |

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-10(2)15-18-19-16(21-15)17-14(20)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCUXRGYPGRZIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2745049.png)

![2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2745051.png)

![1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2745052.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide](/img/structure/B2745053.png)

![4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2745054.png)

![1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2745058.png)

![6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2745059.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B2745064.png)

![4-[[2-[[3-Chloro-4-(pyrrolidin-1-ylmethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2745065.png)